
5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl, also known as RuTPP, is a metalloporphyrin complex that has been extensively studied for its potential applications in various fields of scientific research. Ruthenium-based compounds have been of particular interest in recent years due to their unique properties and potential applications in fields such as catalysis, photovoltaics, and biomedical research. In
Scientific Research Applications
Chemiluminescence Studies
5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl (Ru(TPP)(CO)) demonstrates significant properties in coreactant electrogenerated chemiluminescence (ECL). In a study by Bolin and Richter (2009), it was shown that Ru(TPP)(CO) emits at around 650 nm in acetonitrile and exhibits high ECL efficiencies, suggesting its potential in ECL-based applications such as analytical and bioanalytical sensors (Bolin & Richter, 2009).
Interaction with Carbon Nanotubes
Ru(TPP)(CO) has been studied for its interactions with semiconducting single-walled carbon nanotubes (SWNTs). Li et al. (2004) reported that derivatized porphyrins, including Ru(TPP)(CO), selectively interact with SWNTs, leading to enriched semiconducting SWNTs. This finding is crucial for developing advanced materials and devices in nanotechnology (Li et al., 2004).
Photophysical Behavior
Makarska-Białokoz and Gładysz-Płaska (2016) investigated the absorption and steady-state fluorescence spectra of Ru(TPP)(CO) in chloroform with the addition of β-myrcene. Their study provides valuable insights into the photophysical behavior of Ru(TPP)(CO) under specific conditions, which could be relevant for applications in photochemistry and photophysics (Makarska-Białokoz & Gładysz-Płaska, 2016).
Phase Segregation Studies
Eigner, Konold, and Massari (2009) explored the phase segregation of Ru(TPP)(CO) in thin films. Their research on infrared and UV-visible spectroscopies provides an understanding of how Ru(TPP)(CO) behaves in different microenvironments, which is significant for applications in material science (Eigner, Konold, & Massari, 2009).
Structural Properties in Thin Films
Dongol et al. (2012) investigated the structural properties of nano thin films of Ru(TPP)(CO), providing insights into its morphological and crystalline characteristics. Such studies are essential for the development of nanostructured materials in various fields like electronics and photonics (Dongol et al., 2012).
Surface Ion Association
Zhang, Lever, and Pietro (1997) explored the surface ion association of Ru(TPP)(CO) on a graphite electrode. Their research contributes to the understanding of electrochemical properties and surface interactions of Ru(TPP)(CO), which can be applied in electrochemical sensors and devices (Zhang, Lever, & Pietro, 1997).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl involves the reaction of ruthenium trichloride with tetraphenylporphyrin in the presence of carbon monoxide to form the desired compound.", "Starting Materials": [ "Ruthenium trichloride", "Tetraphenylporphyrin", "Carbon monoxide" ], "Reaction": [ "Dissolve ruthenium trichloride in a solvent such as dichloromethane", "Add tetraphenylporphyrin to the solution and stir for several hours", "Introduce carbon monoxide gas into the reaction mixture and continue stirring", "Heat the reaction mixture to reflux for several hours", "Allow the mixture to cool and filter the resulting solid", "Wash the solid with a suitable solvent such as ethanol", "Dry the product under vacuum to obtain 5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl" ] } | |
| 32073-84-0 | |
Molecular Formula |
C45H28N4ORu |
Molecular Weight |
741.8 g/mol |
IUPAC Name |
carbon monoxide;ruthenium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.CO.Ru/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2;/h1-28H;;/q-2;;+2 |
InChI Key |
AALUWVZJQWOFBD-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Rh+2] |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ru+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5,10,15,20-Tetraphenyl-21H,23H-porphine ruthenium(II) carbonyl impact the electrical properties of a metal-semiconductor junction?
A1: The research paper demonstrates that incorporating this compound (RuP) between aluminum (Al) and p-type silicon (p-Si) in a junction diode significantly alters its electrical characteristics []. The RuP layer acts as an interfacial layer, modifying the barrier height and ideality factor of the diode. Specifically, the RuP/p-Si/Al diode exhibited a higher barrier height (1.23 eV) and ideality factor (1.95) compared to a conventional Al/p-Si Schottky diode []. This suggests that the presence of RuP influences charge carrier transport across the junction, effectively controlling the flow of current.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


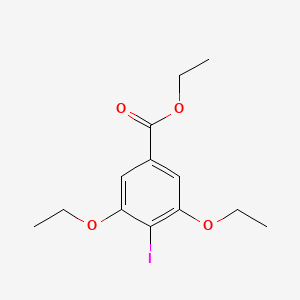

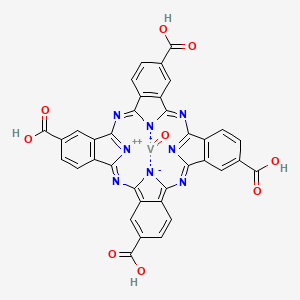
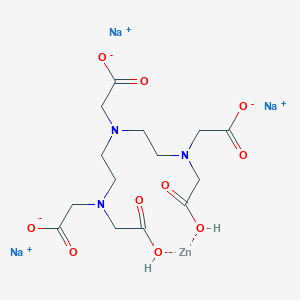
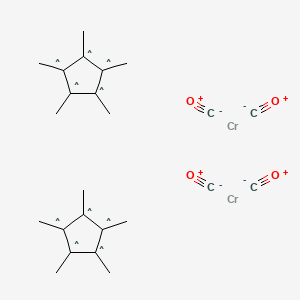
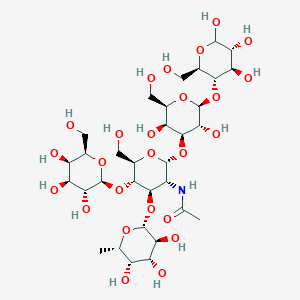
![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)


![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(sulfomethyl)-](/img/structure/B1518454.png)




